3-Nitroaniline-N,N-d2

Description

Significance of Deuterium (B1214612) Labeling in Chemical Research

Deuterium labeling is a cornerstone technique with wide-ranging applications across chemistry and related disciplines. researchgate.netbohrium.com Its utility stems from the mass difference between protium (B1232500) (¹H) and deuterium, which influences bond strengths and vibrational frequencies. mdpi.com

One of the most powerful applications of isotopic labeling is in the elucidation of reaction mechanisms. researchgate.netcdnsciencepub.com By selectively placing deuterium atoms at specific positions in a reactant molecule, chemists can trace the fate of these atoms throughout a chemical transformation. This allows for the unambiguous determination of bond-making and bond-breaking steps, the identification of transient intermediates, and the stereochemical pathways of a reaction. cdnsciencepub.comiaea.org For instance, if a deuterium atom at a specific site is found in a different position in the product, it can indicate the occurrence of rearrangement reactions. sigmaaldrich.com

The replacement of a hydrogen atom with a deuterium atom can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). aip.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step are typically slower than those involving a C-H bond. The magnitude of this primary KIE (kH/kD) provides crucial information about the transition state of the reaction. google.com Secondary KIEs, where the deuterated bond is not broken, can also provide valuable insights into changes in hybridization and coordination at the transition state.

Deuterium-labeled compounds are invaluable in modern analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). sigmaaldrich.comd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the absence of a signal at a specific chemical shift upon deuteration confirms the position of the original proton. Deuterium itself has a nuclear spin (I=1) but resonates at a much different frequency than protons, simplifying complex proton spectra. sigmaaldrich.com Furthermore, deuterated solvents are routinely used in NMR to avoid overwhelming solvent signals. sigmaaldrich.com

Mass Spectrometry (MS): In mass spectrometry, the increase in molecular weight upon deuteration allows for the easy differentiation of labeled from unlabeled molecules. koreascience.krresearchgate.net This is particularly useful in quantitative studies where a deuterated compound can serve as an ideal internal standard, as it co-elutes with the analyte but is detected at a different mass-to-charge ratio, minimizing matrix effects and improving accuracy. d-nb.info

Contextualization of 3-Nitroaniline (B104315) within Nitroaromatic Chemistry Research

3-Nitroaniline is a prominent member of the nitroaromatic compound family, characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring. wikipedia.org These compounds are of significant interest due to their diverse applications and chemical properties.

Nitroanilines, including the 3-nitro isomer, are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals. wikipedia.orgrasayanjournal.co.in The presence of both an electron-donating amino group (-NH₂) and a strong electron-withdrawing nitro group on the same aromatic ring imparts unique electronic and optical properties. rasayanjournal.co.in Research in this area often focuses on the reduction of the nitro group to an amine, a key step in many synthetic pathways. acs.orgnih.gov Furthermore, the reactivity of the amino group and the aromatic ring is a subject of extensive study. nih.gov

The table below summarizes some of the key physicochemical properties of 3-nitroaniline.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Molar Mass | 138.126 g/mol |

| Appearance | Yellow solid |

| Melting Point | 114 °C |

| Boiling Point | 306 °C |

| pKa | 2.47 |

Data sourced from wikipedia.org

Objectives and Scope of Research on 3-Nitroaniline-N,N-d2

Research involving this compound is primarily focused on leveraging the principles of deuterium labeling to gain deeper insights into specific chemical phenomena. The objectives of such research typically fall into the following categories:

Mechanistic Studies of Reactions Involving the Amino Group: By labeling the amino group with deuterium, researchers can investigate reactions where this group participates directly, such as in N-alkylation, N-acylation, or condensation reactions. researchgate.netacs.org The presence of deuterium can help elucidate the role of proton transfer steps involving the amino group.

Kinetic Isotope Effect Studies: Investigating the KIE for reactions involving the N-D bond in this compound can provide quantitative data on the transition state of these reactions. This is particularly relevant for understanding enzyme-catalyzed reactions or other processes where proton abstraction from the amino group is rate-limiting.

Analytical Applications as an Internal Standard: Due to its identical chemical behavior to 3-nitroaniline but distinct mass, this compound is an ideal internal standard for the accurate quantification of 3-nitroaniline in various matrices using mass spectrometry-based methods like GC-MS or LC-MS. d-nb.info This is crucial in environmental monitoring or metabolic studies where precise concentration measurements are required.

The synthesis of this compound can be readily achieved through H/D exchange reactions, where 3-nitroaniline is treated with a deuterium source like D₂O, often under acidic or basic conditions or with the aid of a metal catalyst. nih.govacs.orgaccesson.kr The labile nature of the N-H protons facilitates this exchange. koreascience.krzeotope.com

The following table outlines the expected differences in spectroscopic properties between 3-nitroaniline and its N,N-dideuterated analogue.

| Spectroscopic Technique | 3-Nitroaniline (C₆H₄(NO₂)NH₂) | This compound (C₆H₄(NO₂)ND₂) |

| ¹H NMR | Signal for NH₂ protons present. | Absence of the NH₂ proton signal. |

| IR Spectroscopy | N-H stretching vibrations visible. | N-D stretching vibrations appear at a lower frequency. |

| Mass Spectrometry | Molecular ion peak at m/z 138. | Molecular ion peak at m/z 140. |

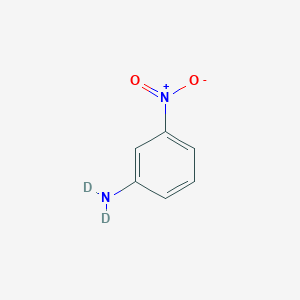

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dideuterio-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i/hD2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCVRTZCHMZPBD-ZSJDYOACSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480811 | |

| Record name | 3-Nitroaniline-N,N-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45788-54-3 | |

| Record name | 3-Nitroaniline-N,N-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 45788-54-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitroaniline N,n D2

Strategies for Deuterium (B1214612) Incorporation at Amine Nitrogen

The introduction of deuterium atoms specifically at the nitrogen of the amino group in anilines presents unique synthetic challenges. Various methods have been developed to achieve this transformation, ranging from reductive processes to catalytic exchange reactions.

Reductive Deamination Approaches for Deuterated Anilines

Reductive amination is a powerful and versatile method for the synthesis of amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com While typically used for alkylation, this fundamental reaction can be adapted for deuterium incorporation.

One-step replacement of the amino group in substituted anilines with deuterium has been reported. nih.gov This approach involves diazotization of the aniline (B41778) in a medium that can serve as a deuterium source, such as deuterated chloroform. nih.gov Although this method is effective for introducing deuterium into the aromatic ring, direct N-deuteration via a reductive deamination pathway is less common.

More established methods for creating deuterated amines rely on the reduction of precursor functional groups like nitriles, imines, and amides using deuterated reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD4). However, these classical approaches can be limited by factors such as efficiency, versatility, and tolerance of other functional groups within the molecule.

Catalytic Deuteration Techniques for Nitrogen-Deuterated Systems

Catalytic methods offer an efficient and often more selective alternative for deuterium incorporation. These techniques can be broadly categorized into metal-catalyzed hydrogen isotope exchange and electrochemical methods.

Metal-catalyzed Hydrogen Isotope Exchange (HIE) is a state-of-the-art strategy for incorporating deuterium or tritium (B154650) into organic molecules. d-nb.info This method allows for the late-stage introduction of hydrogen isotopes in a single synthetic step, which is a significant advantage over traditional multi-step syntheses. acs.org

Various transition metals, including iridium, rhodium, ruthenium, cobalt, nickel, and platinum, have been employed as catalysts for HIE in anilines. d-nb.inforesearchgate.netnih.gov Iridium nanoparticles, for instance, have demonstrated unique catalytic activity, enabling selective and efficient hydrogen isotope incorporation on anilines using D2 gas as the isotopic source. d-nb.info These air-stable and easy-to-handle nanoparticles can achieve high deuterium incorporation, particularly at the ortho position of the amino group. acs.org

Similarly, rhodium nanocatalysts, generated in situ from a commercially available rhodium dimer, have been used for the labeling of various nitrogen-containing scaffolds. nih.gov Manganese-based catalysts have also been explored for the deuteration of anilines and other N-containing heterocycles. researchgate.net The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the regioselectivity and efficiency of deuterium incorporation. d-nb.info For example, for anilines with higher polarity, using a mixture of THF and D2O as the solvent at elevated temperatures can lead to improved deuterium enrichment. acs.org

| Catalyst | Isotope Source | Key Features | Reference |

|---|---|---|---|

| Iridium Nanoparticles | D2 or T2 gas | Air-stable, efficient, selective for ortho-position. | d-nb.infoacs.org |

| Rhodium Nanocatalysts | D2 or T2 gas | In situ generation, labels C(sp2)–H and C(sp3)–H bonds. | nih.gov |

| Manganese Catalysts | D2O | Used for deuteration of anilines and N-heterocycles. | researchgate.net |

Electrochemical methods provide a sustainable and efficient alternative for deuteration, often proceeding at room temperature without the need for metal catalysts or external reducing agents. chinesechemsoc.org This technique can utilize D2O, an inexpensive and readily available deuterium source. chinesechemsoc.org

Electrochemical deuteration of (hetero)aryl halides has been demonstrated as a practical method for site-selective deuterium installation. chinesechemsoc.org While this is not a direct N-deuteration method for anilines, it represents a valuable strategy for synthesizing deuterated aromatic precursors. More directly relevant is the electrochemical α-deuteration of amides, which proceeds via an H/D exchange reaction under mild, neutral conditions. rsc.orgresearchgate.net This approach can be used for the late-stage modification of drug molecules and can be extended to synthesize β-bisdeuterated amines. rsc.orgresearchgate.net

Precursor-Based Deuteration Routes and Challenges

The synthesis of 3-Nitroaniline-N,N-d2 can also be approached by starting with a suitable precursor and introducing the deuterated amino group. 3-Nitroaniline (B104315) itself is commercially produced by the reduction of 1,3-dinitrobenzene (B52904). wikipedia.org A potential route to the N,N-d2 analog could involve the reduction of 1,3-dinitrobenzene in a deuterated medium or with a deuterated reducing agent.

Another precursor-based approach involves the diazotization of 3-nitroaniline followed by subsequent reactions. researchgate.net While this is typically used to introduce other functional groups, modification of this process to incorporate deuterium at the nitrogen could be explored.

Purity and Isotopic Enrichment Assessment in Synthesis

Following the synthesis of this compound, it is crucial to accurately determine its chemical purity and the degree of isotopic enrichment. A combination of analytical techniques is typically employed for this purpose.

High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a powerful tool for evaluating isotopic purity. rsc.orgnih.gov This method allows for the assignment and distinction of the corresponding H/D isotopolog ions, providing a quantitative measure of deuterium incorporation. nih.gov The isotopic enrichment can be calculated based on the relative abundance of these ions. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another essential technique. ¹H NMR can be used to verify the deuterium incorporation by observing the disappearance or reduction of signals corresponding to the exchanged protons. nih.gov Furthermore, ²H and ¹³C NMR can provide detailed structural information and confirm the positions of the deuterium labels. nih.gov The combination of HR-MS and NMR provides a comprehensive assessment of both the isotopic enrichment and the structural integrity of the deuterated compound. rsc.org

| Technique | Information Provided | Reference |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic purity, quantitative measure of deuterium incorporation. | rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Verification of deuterium incorporation, structural integrity, position of labels. | nih.govrsc.org |

Scale-Up and Process Optimization for Research Quantities of Deuterated Anilines

The synthesis of deuterated anilines, including this compound, for research purposes requires methodologies that are not only efficient at the laboratory scale but also amenable to scale-up and optimization. Producing research quantities, which can range from milligrams to several grams, necessitates a focus on catalyst performance, reaction conditions, cost-effectiveness, and analytical validation to ensure consistent deuterium incorporation.

Several catalytic systems have been developed for the deuteration of anilines, each with potential for process optimization. For instance, a heterogeneous catalyst system using a phosphorus-doped Fe single-atom catalyst has been shown to be effective across a diverse array of aniline substrates. The potential for practical application and scale-up is underscored by the successful synthesis of the catalyst on a larger scale and its subsequent stability tests. Another approach utilizes a Pd/C-Al-D2O system, which facilitates the in-situ generation of deuterium gas from D2O, avoiding the handling of pressurized gas and making the method practical for both laboratory and industrial scales.

Optimization of reaction conditions is a critical aspect of scaling up the production of deuterated anilines. Microwave-promoted deuteration represents a significant advancement, offering rapid and efficient deuterium exchange in short reaction times. For example, a microwave-promoted iodine/deuterium (I/D) exchange on iodo-anilines using D2O as the deuterium source can be accomplished efficiently. Kinetic experiments and the definition of optimal conditions are crucial for maximizing yield and deuterium incorporation while minimizing reaction time and energy consumption.

A significant challenge in process optimization is the accurate quantification of deuterium incorporation. An effective analytical method involves the introduction of a non-deuterated functional group, such as an acetyl group, onto the labeled substrate. This provides an internal reference for 1H NMR integration, allowing for precise measurement of deuterium levels at all positions within the molecule. This step is vital for quality control when producing larger batches for research.

Furthermore, the choice of reagents and their cost-effectiveness is a key consideration for scale-up. Many methods utilize D2O as the deuterium source, which is relatively inexpensive. An operationally simple and cost-effective method for the regioselective deuteration of anilines employs concentrated HCl in D2O, which can efficiently deuterate various electron-rich and electron-deficient anilines. The simplicity of such procedures, avoiding expensive or sensitive reagents, makes them attractive for producing research quantities.

Process optimization also involves addressing challenges related to catalyst removal and product purification. For instance, when using platinum catalysts, the formation of platinum(0) can complicate the calculation of final yields and requires an appropriate method for its elimination from the reaction mixture. The development of robust purification protocols is essential to ensure the high purity of the final deuterated aniline product.

The table below summarizes various optimized conditions for the deuteration of aniline derivatives, showcasing different approaches that can be considered for scaling up to research quantities.

| Catalyst/Reagent | Substrate Example | Deuterium Source | Key Conditions | Deuterium Incorporation/Yield | Reference |

| Thionyl chloride | 2-iodo-4,6-dimethylaniline | D2O | Microwave, 130°C, 20 min | 95% Yield | |

| Pd/C-Al | 4-ethylaniline | D2O | 40°C, 20 min | >98% D at benzylic-CH2 | |

| Pd/C-Al | 4,4'-(Ethane-1,2-diyl)dianiline | D2O | 120°C, 1 h | Perdeuteration | |

| Conc. HCl | p-anisidine | D2O | 100°C | Regioselective deuteration |

Advanced Characterization Techniques for 3 Nitroaniline N,n D2

Spectroscopic Methodologies for Structural Confirmation and Isotopic Purity

Spectroscopic analysis is the cornerstone for verifying the identity and isotopic purity of 3-Nitroaniline-N,N-d2. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are employed to provide unambiguous evidence of the compound's structure and the successful incorporation of deuterium (B1214612) at the amino group.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, a combination of proton (¹H), carbon-13 (¹³C), and deuterium (²H) NMR experiments provides a complete picture of the molecular structure and isotopic labeling.

In the analysis of this compound, ¹H NMR spectroscopy is used primarily to observe the signals of the protons on the aromatic ring. A key confirmation of successful deuteration is the absence of the signal corresponding to the amino (-NH₂) protons, which would typically appear in the spectrum of the unlabeled 3-nitroaniline (B104315). brainly.comchegg.com The aromatic region of the spectrum is expected to show four distinct signals corresponding to the four protons on the benzene (B151609) ring. brainly.comchemicalbook.com The electron-withdrawing nitro group and the electron-donating amino group influence the chemical shifts of these protons, leading to a predictable pattern. brainly.com

The expected signals for the aromatic protons are detailed in the table below, based on data for the parent compound, 3-nitroaniline.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for the Aromatic Protons of this compound Data adapted from spectra of unlabeled 3-nitroaniline. The amino proton signal is absent due to deuteration.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.54 | Triplet (t) or Singlet (s) | J ≈ 2.1 Hz |

| H-4 | ~7.48 | Doublet of Doublets (dd) | J ≈ 7.8, 2.3 Hz |

| H-6 | ~6.95 | Doublet of Doublets (dd) | J ≈ 7.9, 1.2 Hz |

| H-5 | ~7.26 | Triplet (t) | J ≈ 7.9 Hz |

Note: Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.

¹³C NMR spectroscopy is employed to confirm the carbon framework of the molecule. The spectrum of this compound is expected to show six distinct signals, one for each carbon atom in the benzene ring. The substitution of protons with deuterium on the nitrogen atom has a negligible effect on the chemical shifts of the carbon atoms in the ring. Therefore, the ¹³C NMR spectrum serves as a robust confirmation of the underlying molecular structure. chemicalbook.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound Data based on reported values for 3-nitroaniline.

| Carbon Position | Representative Chemical Shift (δ, ppm) |

| C-1 (C-ND₂) | ~147.5 |

| C-3 (C-NO₂) | ~149.3 |

| C-5 | ~129.9 |

| C-2 | ~113.1 |

| C-6 | ~109.0 |

| C-4 | ~120.7 |

Note: Chemical shifts are solvent-dependent. The values provided are representative and based on data in CDCl₃. rsc.org

Deuterium (²H) NMR spectroscopy is the most direct method for confirming the successful incorporation and specific location of the deuterium label. acs.org For this compound, this technique would show a distinct resonance signal in a spectral region characteristic of deuterium atoms bonded to nitrogen. The presence of this signal provides unequivocal evidence that deuteration has occurred at the intended amino group. Furthermore, the integral (the area under the peak) of the ²H signal can be quantified to determine the isotopic abundance and confirm the high purity of the labeled compound. acs.org The absence of other deuterium signals confirms the site-specificity of the labeling.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is exceptionally useful for confirming the deuteration of the amino group in this compound. In the unlabeled compound, the primary amine (-NH₂) gives rise to characteristic N-H stretching bands. chegg.comorgchemboulder.com Specifically, primary amines typically show two bands for asymmetric and symmetric N-H stretches in the 3300-3500 cm⁻¹ region. orgchemboulder.com

Upon successful deuteration, these N-H stretching vibrations disappear and are replaced by N-D stretching vibrations. Due to the heavier mass of deuterium, these N-D bands appear at a significantly lower frequency, typically around 2300-2600 cm⁻¹. This clear shift is a definitive indicator of N-D bond formation. Similarly, the N-H bending vibration (scissoring), typically seen around 1580-1650 cm⁻¹ for primary amines, will also shift to a lower wavenumber or disappear, further confirming the isotopic substitution. orgchemboulder.com

Interactive Data Table: Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹) for 3-Nitroaniline and this compound

| Vibrational Mode | 3-Nitroaniline (Unlabeled) | This compound (Labeled) |

| Asymmetric N-H/N-D Stretch | ~3450 | Absent |

| Symmetric N-H/N-D Stretch | ~3360 | Absent |

| Asymmetric N-D Stretch | Absent | ~2580 (Predicted) |

| Symmetric N-D Stretch | Absent | ~2400 (Predicted) |

| N-H/N-D Bend (Scissoring) | ~1620 | Shifted to lower wavenumber |

| C=C Aromatic Stretch | ~1600-1450 | ~1600-1450 |

| Asymmetric NO₂ Stretch | ~1530 | ~1530 |

| Symmetric NO₂ Stretch | ~1350 | ~1350 |

Mass spectrometry is an essential tool for determining the molecular weight of a compound and analyzing its structure through fragmentation patterns. For this compound, MS provides direct evidence of successful deuteration by revealing an increase in molecular mass.

The molecular weight of unlabeled 3-nitroaniline (C₆H₆N₂O₂) is approximately 138.12 Da. nih.gov The substitution of two hydrogen atoms with two deuterium atoms results in this compound (C₆H₄D₂N₂O₂), which has a molecular weight of approximately 140.13 Da. In the mass spectrum, the molecular ion peak ([M]⁺˙) will therefore appear at a mass-to-charge ratio (m/z) of 140, a clear shift of +2 units from the unlabeled compound's peak at m/z 138. nist.gov

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for nitroaromatic amines include the loss of the nitro group (NO₂) or other small molecules. miamioh.edunih.gov For this compound, any fragment that retains the deuterated amino group will also exhibit this +2 mass shift compared to the corresponding fragment from the unlabeled compound.

Interactive Data Table: Comparison of Key Mass Spectrometry Fragments for 3-Nitroaniline and this compound

| Ion/Fragment | Formula (Unlabeled) | m/z (Unlabeled) | Formula (Labeled) | m/z (Labeled) |

| Molecular Ion | [C₆H₆N₂O₂]⁺˙ | 138 | [C₆H₄D₂N₂O₂]⁺˙ | 140 |

| Loss of NO₂ | [C₆H₆N]⁺ | 92 | [C₆H₄D₂N]⁺ | 94 |

| Loss of H/D | [C₆H₅N₂O₂]⁺ | 137 | [C₆H₃D₂N₂O₂]⁺ | 139 |

| Loss of O from [M-NO]⁺ | [C₆H₆N]⁺ | 92 | [C₆H₄D₂N]⁺ | 94 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction (XRD) is a primary technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information about unit cell dimensions, space group, and molecular packing. While specific crystallographic studies focusing exclusively on this compound are not extensively documented in the literature, the crystal structure of its non-deuterated counterpart, 3-nitroaniline (also known as meta-nitroaniline or m-NA), has been well-characterized. Research on other deuterated organic molecules has shown that the substitution of hydrogen with deuterium typically does not significantly alter the crystal structure. oup.com Therefore, the crystallographic data for 3-nitroaniline serves as a reliable and accurate model for the solid-state structure of this compound.

The crystal structure of 3-nitroaniline has been determined through single-crystal X-ray diffraction. rasayanjournal.co.in These studies reveal the three-dimensional ordering of the molecules and the nature of the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. aip.org The compound crystallizes in a centrosymmetric space group, which has implications for its physical properties. aip.org

Detailed research findings from powder X-ray diffraction studies have been used to determine the lattice parameters of 3-nitroaniline. rasayanjournal.co.in The crystal system and unit cell dimensions are summarized in the table below.

Interactive Table: Crystallographic Data for 3-Nitroaniline

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | rasayanjournal.co.in |

| Space Group | Pbc2₁ | rasayanjournal.co.in |

| a (Å) | 6.50 | rasayanjournal.co.in |

| b (Å) | 19.33 | rasayanjournal.co.in |

| c (Å) | 5.08 | rasayanjournal.co.in |

| Volume (ų) | 637.8 | rasayanjournal.co.in |

In-Depth Computational Analysis of this compound Remains a Niche Area of Research

Detailed theoretical and computational studies specifically focused on the deuterated compound this compound are not extensively available in publicly accessible scientific literature. While its parent compound, 3-nitroaniline, has been the subject of various computational analyses, specific data for the N,N-d2 isotopologue concerning its electronic structure, vibrational shifts, and dynamic behavior are sparse.

Comprehensive searches for dedicated research on this compound have revealed a significant gap in the literature for the specific computational investigations requested. Methodologies such as Density Functional Theory (DFT) calculations and molecular dynamics simulations are commonly applied to understand the properties of nitroaniline and its derivatives. These studies provide valuable insights into molecular geometry, electronic properties, and reactivity. However, the specific isotopic substitution at the amine group (N,N-d2) does not appear to have been a focus of published computational research.

For the non-deuterated 3-nitroaniline, theoretical studies have explored its structural and vibrational properties. For instance, calculations have been performed to determine bond lengths, bond angles, and vibrational frequencies of the amino (NH2) and nitro (NO2) functional groups. Such studies are crucial for interpreting experimental data, for example, from infrared and Raman spectroscopy.

The primary purpose of investigating an N,N-d2 isotopologue like this compound computationally would be to understand the precise effects of deuterium substitution on the molecule's properties. This includes predicting the isotopic shifts in vibrational frequencies, which is a key application of theoretical vibrational analysis. These shifts can help in assigning vibrational modes in experimental spectra and provide insights into the strength of N-H (or in this case, N-D) bonds and their involvement in intra- or intermolecular interactions.

Although specific data tables and detailed research findings for this compound are not available, the general approach for such an investigation would follow standard computational chemistry protocols. Researchers would typically employ DFT methods with various functionals (like B3LYP) and basis sets to perform geometry optimization, frequency calculations, and electronic structure analysis. Molecular dynamics simulations would offer a way to study the compound's behavior over time, providing insights into its conformational flexibility and interactions in a condensed phase. Quantum chemical parameters derived from these calculations would then be used to predict the molecule's reactivity and stability.

Reaction Mechanisms and Kinetic Studies Involving 3 Nitroaniline N,n D2

Primary and Secondary Kinetic Isotope Effects (KIEs) of N,N-d2 Labeling

The substitution of protium (B1232500) (H) with deuterium (B1214612) (D) on the nitrogen atom of 3-nitroaniline (B104315) leads to a heavier isotopologue. This mass difference primarily affects the vibrational frequency of the N-D bond compared to the N-H bond, resulting in a lower zero-point energy for the N-D bond. Consequently, more energy is required to break an N-D bond than an N-H bond. This energy difference manifests as a kinetic isotope effect (KIE), where the rate of reaction for the deuterated compound (kD) is typically slower than that for the non-deuterated compound (kH). The ratio kH/kD provides valuable information about the reaction mechanism.

The magnitude of the primary KIE is a critical indicator of whether the cleavage of the N-H/N-D bond is involved in the rate-determining step (RDS) of a reaction. A significant primary KIE (typically kH/kD > 2) strongly suggests that the bond to the isotopic label is being broken in the slowest step of the reaction.

In amination reactions where 3-nitroaniline-N,N-d2 acts as a nucleophile, the process often involves an initial nucleophilic attack followed by a deprotonation step to neutralize the intermediate. By comparing the reaction rates of 3-nitroaniline and its N,N-d2 analogue, the role of this deprotonation step can be clarified.

If deprotonation is the RDS: A large KIE will be observed.

If nucleophilic attack is the RDS: A small or negligible KIE (kH/kD ≈ 1) will be observed, as the N-D bond is not broken in this step.

For example, in the oxidative N-dealkylation of amines, a process related to amination, deuterium substitution at the carbon atoms adjacent to the nitrogen revealed a kH/kD of 1.49, indicating that C-H bond cleavage is at least partially rate-determining nih.gov. A similar approach using this compound in reactions like N-arylation can elucidate the importance of the proton-transfer step.

| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kₕ/kₔ) | Implication for Rate-Determining Step |

|---|---|---|---|

| 3-Nitroaniline | 2.4 x 10⁻⁴ | 5.2 | N-H/N-D bond cleavage (deprotonation) is the RDS |

| This compound | 4.6 x 10⁻⁵ |

The precise value of the KIE can also offer insights into the structure of the transition state. According to transition state theory, the maximum KIE is expected for a symmetric transition state, where the proton (or deuteron) is equally bonded to the donor and acceptor atoms.

Large KIE (e.g., kH/kD ≈ 5-8): Suggests a linear and symmetric transition state where the proton is being transferred.

Smaller KIE (e.g., kH/kD ≈ 1.5-3): May indicate an "early" or "late" transition state, where the proton is more strongly bonded to either the original molecule or the accepting base, respectively.

Secondary KIEs can also be informative. A secondary KIE occurs when the isotopically substituted bond is not broken but is located near the reaction center. For instance, a change in hybridization at the nitrogen atom from sp² in the reactant to sp³ in the transition state can lead to a secondary KIE, providing further details about the transition state's geometry. In studies of N-deethylation, both primary and secondary isotope effects were observed, helping to detail the sequence of events in the reaction nih.gov.

Mechanistic Pathways of Amine Group Reactions of this compound

The basicity of the amine group in 3-nitroaniline is influenced by deuterium substitution. The N-D bond is stronger and has a lower zero-point energy than the N-H bond. As a result, this compound is a slightly weaker base than 3-nitroaniline. This difference can be quantified by comparing their pKa values. The pKa of 3-nitroaniline is approximately 2.47 wikipedia.org. The pKa of the deuterated analogue is expected to be slightly higher, reflecting its lower basicity.

The protonation mechanism involves the lone pair of electrons on the nitrogen atom attacking a proton (or deuteron) from an acid, forming a positively charged anilinium ion chegg.com. The equilibrium for this process is sensitive to the isotopic substitution.

| Compound | pKa of Conjugate Acid (ArNH₃⁺/ArND₂H⁺) | Relative Basicity |

|---|---|---|

| 3-Nitroaniline | 2.47 wikipedia.org | Reference |

| This compound | ~2.55 (Estimated) | Slightly weaker base |

Isotopic labeling is invaluable for studying the mechanisms of nitrosation and N-dealkylation.

Nitrosation: This reaction involves the attack of the amine on a nitrosating agent (e.g., derived from nitrous acid). The mechanism often includes a subsequent deprotonation step. Using this compound would allow for a KIE study to determine if this deprotonation is rate-limiting. If a significant KIE is observed, it supports a mechanism where the removal of the deuteron (B1233211) from the initially formed N-nitrosammonium ion is the slow step.

N-Dealkylation: While 3-nitroaniline is not alkylated, the principles of using isotopic tracers are well-established in related compounds mdpi.com. For a hypothetical N-alkyl-3-nitroaniline, deuteration at the amine (N-D) or the α-carbon of the alkyl group (C-D) could distinguish between different mechanistic pathways. A KIE upon N-D substitution would implicate proton transfer from nitrogen in the RDS, whereas a KIE upon C-D substitution would point towards hydrogen atom abstraction or oxidation at the carbon as the key step nih.gov.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group in 3-nitroaniline wikipedia.orgnih.gov. In some SNAr reactions, an amine can act as the nucleophile.

When this compound acts as a nucleophile attacking an electron-deficient aromatic ring, the reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate nih.gov.

Addition Step: The deuterated amine attacks the aromatic ring to form a negatively charged intermediate. The N-D bonds are not broken in this step.

Elimination/Deprotonation Step: To regenerate aromaticity and form the final product, a proton/deuteron is removed from the nitrogen atom.

By measuring the KIE, one can determine which step is rate-limiting. A significant kH/kD ratio would indicate that the deprotonation of the amine group is the slow step, which can occur if the intermediate is relatively stable or if a weak base is used for the deprotonation. Conversely, a KIE near unity would suggest that the initial nucleophilic attack is the RDS youtube.com.

Influence of Deuterium Labeling on Reaction Kinetics and Regioselectivity

The primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. In the case of this compound, the nitrogen-deuterium (N-D) bonds are stronger and vibrate at a lower frequency than the corresponding nitrogen-hydrogen (N-H) bonds in unlabeled 3-nitroaniline. Consequently, reactions where the cleavage of an N-D bond is the rate-limiting step would be expected to proceed more slowly than the same reaction with the N-H analogue. This would result in a kH/kD value greater than 1.

Conversely, an inverse kinetic isotope effect (kH/kD < 1) can occur if the N-H(D) bond becomes stiffer in the transition state than in the reactant. Secondary kinetic isotope effects, where the isotopically labeled bond is not directly broken, can also influence reaction rates, although typically to a lesser extent.

In terms of regioselectivity, deuterium labeling at the amino group of 3-nitroaniline is unlikely to have a significant directing effect on electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is primarily governed by the electronic effects of the amino and nitro substituents on the aromatic ring. The strongly deactivating and meta-directing nitro group, combined with the activating and ortho-, para-directing amino group, dictates the position of incoming electrophiles. The subtle electronic differences between N-H and N-D bonds are generally not substantial enough to alter the established directing effects of these functional groups.

While specific data for this compound is not available, the table below illustrates hypothetical KIE values for a generic electrophilic substitution reaction where N-H/N-D bond cleavage is involved in the rate-determining step, based on general principles of kinetic isotope effects.

| Hypothetical Reaction Stage | Expected kH/kD | Rationale |

| Rate-determining N-H/N-D bond cleavage | > 1 | Higher activation energy required to break the stronger N-D bond compared to the N-H bond. |

| Pre-equilibrium involving the amino group | < 1 | Changes in hybridization and bonding at the nitrogen center in the transition state could lead to an inverse isotope effect. |

| No N-H/N-D bond involvement in rate-determining step | ≈ 1 | The isotopic substitution is remote from the reaction center and has a negligible effect on the reaction rate. |

Further empirical studies are necessary to quantify the precise influence of deuterium labeling on the kinetics and to confirm the predicted negligible impact on the regioselectivity of reactions involving this compound.

Research Applications and Derivatization Strategies of 3 Nitroaniline N,n D2

Use as a Mechanistic Probe in Organic Reaction Studies

Isotopically labeled compounds like 3-Nitroaniline-N,N-d2 serve as powerful tools for investigating the mechanisms of organic reactions. The two deuterium (B1214612) atoms on the amine nitrogen provide a spectroscopic and mass-based label that allows researchers to track the involvement of the amine protons in a reaction sequence. This is particularly useful for studying kinetic isotope effects (KIE), where the rate of a reaction changes upon isotopic substitution.

By comparing the reaction rate of this compound with its non-deuterated counterpart, chemists can determine if the N-H bond is broken in the rate-determining step of the reaction. A significant KIE (a ratio of rates kH/kD ≠ 1) would suggest that deprotonation of the amine or a hydrogen transfer involving the amine group is a crucial part of the reaction mechanism.

Potential applications in mechanistic studies include:

Hydrogen/Deuterium Exchange Reactions: Studying the rate and mechanism of proton exchange on the amino group under various acidic or basic conditions.

Condensation Reactions: Elucidating the mechanism of reactions where the amine group acts as a nucleophile, such as in the formation of imines or amides, by tracking the fate of the deuterium atoms.

Electrophilic Aromatic Substitution: While the deuterium labels are not on the ring, their presence can subtly influence the electronic properties of the amine group, providing insights into the activation or deactivation of the aromatic ring.

Application in Isotope Dilution Mass Spectrometry for Analytical Method Development in Research

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying chemical substances with high precision and accuracy. nih.gov this compound is an ideal internal standard for the quantification of 3-nitroaniline (B104315) in complex matrices using IDMS. nih.govnih.gov The principle of the method involves adding a known amount of the stable isotope-labeled compound (this compound) to a sample containing the unlabeled analyte (3-nitroaniline).

The labeled internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. This co-elution corrects for any analyte loss during sample processing. In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their mass-to-charge (m/z) ratio difference of two mass units. sigmaaldrich.com By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the exact amount of 3-nitroaniline in the original sample can be calculated with high accuracy. This technique is especially valuable for overcoming matrix effects in complex samples like environmental water or biological tissues. nih.gov

| Feature | Description | Relevance of this compound |

| Principle | A known quantity of an isotopically labeled analog of the analyte is added to the sample. | Serves as the stable isotope-labeled internal standard for 3-nitroaniline. |

| Method | The ratio of the native analyte to the labeled standard is measured using mass spectrometry. | The M+2 mass shift allows for clear differentiation from the native compound in the mass spectrometer. sigmaaldrich.com |

| Advantage | Corrects for analyte loss during sample preparation and mitigates matrix effects. | As it behaves identically to 3-nitroaniline during extraction and chromatography, it ensures accurate quantification. |

| Application | High-accuracy quantification in complex matrices like environmental and biological samples. | Enables precise measurement of 3-nitroaniline, a compound of interest in environmental monitoring. thermofisher.comchromatographyonline.com |

Chemical Derivatization for Enhanced Analytical Detection in Research Contexts

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. libretexts.org For this compound, derivatization strategies primarily target the reactive primary amine group to enhance its detectability and chromatographic behavior. researchgate.netnih.gov

Functional Group-Based Derivatization Strategies

The primary amine functional group of this compound is amenable to several derivatization reactions. These reactions aim to improve volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). libretexts.org

Acylation: Reaction with acylating agents, such as acid anhydrides or acid chlorides (e.g., heptafluorobutyryl derivatives), can produce stable, volatile derivatives suitable for GC analysis with sensitive electron capture detection (ECD). nih.gov This is a common strategy for amines. libretexts.org

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogens on the amine group with a trimethylsilyl (B98337) (TMS) group. libretexts.orgnih.gov This increases the volatility and thermal stability of the molecule, making it more suitable for GC-MS analysis. libretexts.orgnih.gov Using a deuterated derivatizing agent like d9-MSTFA can also be employed to synthesize labeled standards. nih.govresearchgate.net

Alkylation: This process involves replacing the active amine hydrogens with an alkyl group, which can reduce polarity and improve chromatographic peak shape. libretexts.org

These strategies convert the polar amine group into a less polar, more stable derivative, which is often crucial for achieving the sensitivity and resolution required in trace-level analysis. researchgate.net

Chromatographic Method Development for Deuterated Derivatives

The development of chromatographic methods for this compound and its derivatives closely mirrors the methods used for the non-deuterated analog. Since deuterium substitution has a negligible effect on the polarity and retention behavior of the molecule, existing HPLC methods for 3-nitroaniline can be directly adapted. thermofisher.comchromatographyonline.comnih.govnih.gov

Separation is typically achieved using reversed-phase HPLC with a C18 column. thermofisher.comnih.gov The key to the analysis of the deuterated compound is the use of a mass spectrometric (MS) detector. While a UV detector would not distinguish between the labeled and unlabeled compounds, an MS detector can selectively monitor the specific m/z values for both 3-nitroaniline and its N,N-d2 labeled internal standard, allowing for simultaneous detection and quantification.

| Parameter | Typical Conditions for Nitroaniline Analysis | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | thermofisher.comnih.govnih.gov |

| Column | Reversed-phase C18 (e.g., Agilent TC-C18) | thermofisher.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | thermofisher.comnih.gov |

| Detection | UV Detection (e.g., at 225 nm or 227 nm) or Mass Spectrometry (MS) | nih.govnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) for environmental water samples | thermofisher.comchromatographyonline.comnih.gov |

Role in Elucidating Biosynthetic Pathways (if applicable to a model compound)

There is no direct evidence in the reviewed literature of this compound being used to elucidate biosynthetic pathways. As a synthetic compound, it is not a natural metabolite and is therefore not expected to be directly involved in biological processes.

However, the principles of using stable isotope-labeled compounds are fundamental to studying biosynthetic and metabolic pathways. In such studies, a labeled precursor is introduced into a biological system (e.g., a cell culture or organism). The label (in this case, deuterium) is then traced through subsequent metabolic steps. By analyzing the incorporation of the isotope into various metabolites using mass spectrometry or NMR, researchers can map out complex biochemical transformations. For instance, labeled amino acids are used to track protein synthesis and degradation, and labeled glucose is used to follow energy metabolism pathways. A related application is the use of isotope dilution MS to quantify markers of in vivo processes, such as using labeled 3-aminotyrosine (B249651) to measure 3-nitrotyrosine, a marker of protein oxidation by reactive nitrogen species. nih.gov

Future Directions and Emerging Research Avenues for 3 Nitroaniline N,n D2

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of deuterated anilines, including 3-Nitroaniline-N,N-d2, is moving towards more cost-effective, scalable, and environmentally benign methods. Current research focuses on overcoming the limitations of traditional deuteration techniques which often require harsh conditions, expensive catalysts, or result in low selectivity.

One promising and operationally simple approach involves the regioselective deuteration of anilines using deuterium (B1214612) oxide (D₂O) in the presence of a catalytic amount of hydrochloric acid. acs.orgnih.gov This method has been shown to be effective for a variety of electron-rich and electron-deficient anilines, achieving deuteration at the ortho and/or para positions. acs.orgnih.gov The simplicity and cost-effectiveness of using D₂O as the deuterium source and a common acid as a catalyst make this an attractive avenue for future development. nih.gov

Researchers are also exploring transition metal-catalyzed hydrogen isotope exchange (HIE) reactions. While traditional methods can be expensive and inefficient, especially for electron-deficient substrates, new catalytic systems are being developed to address these challenges. researchgate.net For instance, platinum-on-carbon (Pt/C) catalysts have been used for H/D exchange in D₂O at moderate temperatures, yielding high levels of deuterium incorporation for various aniline (B41778) compounds. nih.gov Another innovative approach utilizes an atomically dispersed Fe–P pair-site catalyst, which has demonstrated high efficiency and regioselectivity in the deuteration of arenes using D₂O as the deuterium source. researchgate.net

Furthermore, visible-light-induced organophotocatalysis is emerging as a metal-free and mild alternative for deuteration. nih.gov This method combines an organophotocatalyst with a thiol hydrogen atom transfer (HAT) catalyst to achieve direct deuteration of unmasked primary amines with D₂O, offering high regio- and chemoselectivity. nih.gov The development of such photoredox catalytic systems represents a significant step towards more sustainable and economical deuteration processes.

Future work in this area will likely focus on expanding the substrate scope of these novel methods, improving catalyst recyclability, and achieving even higher levels of deuterium incorporation under milder conditions. The table below summarizes some of the emerging deuteration methodologies applicable to aniline derivatives.

| Methodology | Deuterium Source | Catalyst/Conditions | Key Advantages |

| Acid-Catalyzed H/D Exchange | D₂O | 1 equiv. conc. HCl | Simple, cost-effective, regioselective for ortho/para positions acs.orgnih.gov |

| Platinum-Catalyzed H/D Exchange | D₂O | Pt/C | Mild conditions (room temperature to 80 °C), high deuterium incorporation nih.gov |

| Iron-Phosphorus Pair-Site Catalysis | D₂O | Atomically dispersed Fe-P catalyst | High efficiency, regioselectivity, applicable to a diverse array of substrates researchgate.net |

| Organophotocatalytic H/D Exchange | D₂O | Organophotocatalyst + Thiol HAT catalyst | Metal-free, mild visible-light conditions, cost-effective nih.gov |

| Deamination-Diazotization | Deuterated Chloroform | Diazotization reagents | One-step replacement of NH₂ group with deuterium nih.gov |

Advanced Spectroscopic Techniques for In Situ Isotopic Characterization

The precise characterization of deuterated compounds is crucial for understanding reaction kinetics and ensuring the quality of the final product. Future research will increasingly rely on advanced spectroscopic techniques that allow for in situ monitoring of the deuteration process. mt.com This real-time analysis provides critical information that helps in optimizing reaction conditions and understanding mechanistic pathways. mt.comspectroscopyonline.com

Mass spectrometry (MS) is a powerful tool for determining the extent of deuteration. rsc.org Techniques like inductively coupled plasma mass spectrometry (ICP-MS), thermal ionization mass spectrometry (TIMS), and secondary ion mass spectrometry (SIMS) offer high precision in measuring isotope ratios. rsc.orgscispace.com However, conventional MS can struggle to differentiate between isotopomers of the same mass. brightspec.com Future developments may focus on coupling MS with other techniques for more detailed structural information.

Fourier-transform infrared (FTIR) spectroscopy is another valuable method for in situ analysis. rsc.orgresearchgate.net It has been successfully used for the on-line determination of deuterium content in water by monitoring the absorbance peak of HDO. rsc.orgresearchgate.net Adapting this technique for monitoring the C-D bond formation in aniline derivatives during a reaction could provide continuous data on the progress of deuteration. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of deuterated molecules. While it is a powerful technique, it often requires significant sample quantities and can involve complex data analysis. brightspec.com The development of more sensitive NMR probes and faster acquisition methods will enhance its utility for high-throughput screening of deuteration reactions.

The integration of these spectroscopic methods into automated reaction platforms will be a key future direction. This will allow for rapid optimization of deuteration protocols for specific molecules like this compound, ensuring high isotopic purity and yield.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic approach combining computational modeling and experimental studies is becoming indispensable for a deeper understanding of reaction mechanisms involving deuterated compounds. nih.govfigshare.com For this compound, this integrated approach can elucidate the intricate details of deuteration pathways and predict the outcomes of new catalytic transformations.

Density Functional Theory (DFT) computations, for example, can be used to model the geometric and electronic structures of aniline and its charged ions, providing insights into their stability and dissociation pathways. nih.govfigshare.comvcu.edu Such computational studies can help in understanding the role of catalysts and intermediates in H/D exchange reactions. By calculating the energy barriers for different reaction pathways, researchers can predict the most likely mechanism and design experiments to verify these predictions. researchgate.net

Experimental techniques such as kinetic isotope effect (KIE) studies are fundamental in probing reaction mechanisms. rsc.org By comparing the reaction rates of deuterated and non-deuterated anilines, researchers can determine whether a specific C-H (or N-H) bond is broken in the rate-determining step of a reaction. researchgate.netrsc.org For instance, KIE studies have been used to support a four-center transition state mechanism in the Sₙ2 reactions of certain substrates with deuterated aniline nucleophiles. rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful experimental tool for detecting and characterizing radical intermediates that may be involved in catalytic cycles. researchgate.net In one study, EPR was used to trap and detect radical intermediates, indicating that their formation was a result of homolytic D–OD scission initiated by an iron catalyst during the deuteration of aniline. researchgate.net

The future of mechanistic studies for deuterated anilines lies in the close integration of these computational and experimental methods. This will enable a more complete picture of the reaction landscape, facilitating the design of more efficient and selective deuteration and transformation processes.

| Technique | Type | Information Gained |

| Density Functional Theory (DFT) | Computational | Geometrical structures, properties of charged ions, dissociation pathways, reaction energy barriers nih.govfigshare.com |

| Kinetic Isotope Effect (KIE) Studies | Experimental | Information on bond-breaking in the rate-determining step of a reaction researchgate.netrsc.org |

| Electron Paramagnetic Resonance (EPR) | Experimental | Detection and characterization of radical intermediates in reaction mechanisms researchgate.net |

Exploration of New Catalytic Systems for Transformations Involving Deuterated Anilines

The development of novel catalytic systems is crucial for expanding the synthetic utility of deuterated anilines like this compound. Research in this area is focused on creating catalysts that are not only efficient and selective but also robust and recyclable.

Heterogeneous catalysts are particularly attractive due to their ease of separation and potential for reuse. For example, palladium nanoparticles supported on silica (B1680970) (Pd/SiO₂) have been shown to be active in the one-pot reductive amination of nitroarenes and benzaldehydes. mdpi.com While this specific example leads to secondary anilines, the underlying principles of catalyst design can be applied to other transformations involving deuterated starting materials. The development of catalysts with well-defined active sites, such as single-atom catalysts, is a promising direction to enhance selectivity and activity. researchgate.net

Photocatalysis offers a green and sustainable approach to chemical transformations. Researchers are investigating various semiconductor materials as photocatalysts for reactions such as the selective hydrogenation of nitrobenzene (B124822) to aniline. nih.gov The use of deuterated reactants in such systems could provide mechanistic insights through KIE studies and lead to the synthesis of deuterated products under mild, light-driven conditions.

Furthermore, catalytic transfer deuteration and hydrodeuteration are emerging as powerful techniques that avoid the need for D₂ gas and high-pressure setups. nih.gov These methods utilize readily available deuterium donors to selectively introduce deuterium into molecules. nih.gov Exploring new catalysts that can efficiently facilitate deuterium transfer from these donors to aniline derivatives will be a significant area of future research. This could open up new pathways for the synthesis of complex deuterated molecules starting from simpler building blocks like this compound.

The continued exploration of new metal-based and metal-free catalytic systems will undoubtedly lead to more efficient and selective methods for the synthesis and transformation of deuterated anilines, expanding their applications in various scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Nitroaniline-N,N-d₂ with high isotopic purity?

- Methodological Answer :

- Deuteration Strategy : Use catalytic hydrogen-deuterium (H/D) exchange under acidic conditions. React 3-nitroaniline with D₂O in the presence of a Pd/C catalyst at 80–100°C for 24–48 hours. Isotopic enrichment can be monitored via mass spectrometry (MS) .

- Reduction Control : Ensure nitro group stability during deuteration by avoiding excessive heat (>120°C) to prevent side reactions (e.g., nitro group reduction to amine).

- Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane) removes non-deuterated residues. Validate purity via ¹H-NMR (absence of N–H signals at ~5 ppm) .

Q. How can researchers distinguish 3-Nitroaniline-N,N-d₂ from its non-deuterated counterpart using spectroscopic techniques?

- Methodological Answer :

- ¹H-NMR : The N–H protons in non-deuterated 3-nitroaniline appear as a singlet at ~5.2 ppm. In the deuterated form, this peak is absent, replaced by a residual solvent signal.

- IR Spectroscopy : Loss of N–H stretching vibrations (~3350 cm⁻¹) confirms deuteration. Compare with reference spectra from NIST databases .

- Mass Spectrometry : Look for a +2 Da shift in the molecular ion peak (M⁺) due to two deuterium atoms .

Q. What are the primary safety considerations when handling 3-Nitroaniline-N,N-d₂ in laboratory settings?

- Methodological Answer :

- Toxicity : Classified as a mutagen (PRTR listing). Use fume hoods, nitrile gloves, and lab coats to avoid skin contact or inhalation .

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) at 2–8°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do isotopic effects (N,N-d₂) influence the reaction kinetics of 3-nitroaniline in nucleophilic aromatic substitution?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Study : Compare reaction rates of deuterated vs. non-deuterated 3-nitroaniline with nucleophiles (e.g., OH⁻) under identical conditions. Use stopped-flow UV-Vis spectroscopy to track intermediate formation.

- Data Interpretation : A KIE >1 indicates slower N–D bond cleavage due to higher bond strength, altering transition-state dynamics .

- Example : Substitution with OH⁻ at 60°C shows a 1.2–1.5× rate reduction for N,N-d₂, attributed to deuterium’s mass difference .

Q. How can researchers resolve contradictions in spectroscopic data for 3-Nitroaniline-N,N-d₂ across different analytical platforms?

- Methodological Answer :

- Cross-Validation : Compare IR, NMR, and MS data with authenticated standards (e.g., NIST or ChemIDplus references). For example, discrepancies in deuterium content may arise from residual protons in solvents; use deuterated solvents (e.g., DMSO-d₆) for NMR .

- Error Sources :

- MS Ionization Artifacts : Electrospray ionization (ESI) may cause partial H/D exchange. Use matrix-assisted laser desorption/ionization (MALDI) for minimal interference .

- NMR Solvent Peaks : Improper shimming can obscure low-intensity signals. Reference internal standards (e.g., TMS) for calibration .

Q. What experimental designs are recommended for studying isotopic labeling efficiency in 3-Nitroaniline-N,N-d₂ synthesis?

- Methodological Answer :

- Design : Use a factorial approach varying catalyst type (Pd/C vs. PtO₂), temperature (60–120°C), and reaction time (12–72 hours).

- Metrics : Quantify deuteration efficiency via isotopic abundance (MS) and reaction yield (gravimetric analysis).

- Data Table :

| Catalyst | Temp (°C) | Time (h) | Deuteration (%) | Yield (%) |

|---|---|---|---|---|

| Pd/C | 80 | 48 | 98.5 | 85 |

| PtO₂ | 100 | 24 | 92.3 | 78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.